molecular formula C14H14F3NO3S B2413065 N-(1-(furan-2-yl)propan-2-yl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 1235007-76-7

N-(1-(furan-2-yl)propan-2-yl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2413065
CAS No.: 1235007-76-7
M. Wt: 333.33
InChI Key: FHYWXTJVAWEXSU-UHFFFAOYSA-N
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Description

N-(1-(furan-2-yl)propan-2-yl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound characterized by the presence of a furan ring, a trifluoromethyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(furan-2-yl)propan-2-yl)-3-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with 1-(furan-2-yl)propan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-(furan-2-yl)propan-2-yl)-3-(trifluoromethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

N-(1-(furan-2-yl)propan-2-yl)-3-(trifluoromethyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-(furan-2-yl)propan-2-yl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(furan-2-yl)ethyl)-4-(propan-2-yl)aniline
  • N-(1-(furan-2-yl)propan-2-yl)cyclopropanecarboxamide

Uniqueness

N-(1-(furan-2-yl)propan-2-yl)-3-(trifluoromethyl)benzenesulfonamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds.

Properties

IUPAC Name

N-[1-(furan-2-yl)propan-2-yl]-3-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO3S/c1-10(8-12-5-3-7-21-12)18-22(19,20)13-6-2-4-11(9-13)14(15,16)17/h2-7,9-10,18H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYWXTJVAWEXSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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